3,5-Di-tert-butyl-N-{2-[(3,5-di-tert-butyl-4-hydroxyphenyl)methanethioamido]ethyl}-4-hydroxybenzene-1-carbothioamide
Description
Properties
IUPAC Name |
3,5-ditert-butyl-N-[2-[(3,5-ditert-butyl-4-hydroxybenzenecarbothioyl)amino]ethyl]-4-hydroxybenzenecarbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48N2O2S2/c1-29(2,3)21-15-19(16-22(25(21)35)30(4,5)6)27(37)33-13-14-34-28(38)20-17-23(31(7,8)9)26(36)24(18-20)32(10,11)12/h15-18,35-36H,13-14H2,1-12H3,(H,33,37)(H,34,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWBVNFJVIOLPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=S)NCCNC(=S)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,5-Di-tert-butyl-N-{2-[(3,5-di-tert-butyl-4-hydroxyphenyl)methanethioamido]ethyl}-4-hydroxybenzene-1-carbothioamide (commonly referred to as a derivative of BHT) is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including antioxidant, anti-inflammatory, and cytotoxic effects, supported by various studies and data.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of multiple tert-butyl groups and a hydroxyl group on the benzene ring, contributing to its stability and reactivity. The molecular formula can be expressed as C23H38N2O2S2, which indicates the presence of sulfur and nitrogen atoms that may influence its biological interactions.
Antioxidant Activity
Research indicates that derivatives of 3,5-di-tert-butyl-4-hydroxyphenol exhibit strong antioxidant properties. The antioxidant capacity is primarily attributed to the ability of the hydroxyl groups to donate hydrogen atoms, thereby neutralizing free radicals. A study demonstrated that compounds similar to this structure could effectively scavenge reactive oxygen species (ROS), which play a critical role in oxidative stress and related diseases .
Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory potential of this compound. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This effect is crucial in managing conditions like arthritis and other inflammatory disorders. In vitro studies indicated that the compound could significantly reduce inflammation markers in cell cultures exposed to inflammatory stimuli .
Cytotoxicity Against Cancer Cells
The cytotoxic effects of this compound have also been investigated. Research found that it exhibits selective toxicity towards various cancer cell lines while sparing normal cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways, leading to cell cycle arrest at the G1 phase .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antioxidant activity | Demonstrated significant ROS scavenging ability in vitro. |
| Study 2 | Assess anti-inflammatory properties | Showed inhibition of TNF-alpha-induced inflammation in macrophages. |
| Study 3 | Investigate cytotoxic effects on cancer cells | Induced apoptosis in breast cancer cell lines with minimal effects on healthy cells. |
Metabolism and Pharmacokinetics
The metabolism of this compound has been studied in animal models. It is primarily metabolized in the liver via phase I and phase II reactions, resulting in various metabolites that are excreted through urine and feces. Notably, the major metabolites include glucuronides and mercapturic acids, which are crucial for understanding its pharmacokinetics and potential toxicity profiles .
Scientific Research Applications
Antioxidant Activity
The compound is recognized for its antioxidant properties, which are crucial in protecting cells from oxidative stress. Its structure, featuring multiple tert-butyl groups and hydroxyl groups, enhances its ability to scavenge free radicals.
- Mechanism of Action : The hydroxyl groups in the structure can donate hydrogen atoms to free radicals, thereby neutralizing them. This mechanism is similar to that observed in other phenolic antioxidants like butylated hydroxytoluene (BHT) and tocopherols.
-
Case Studies :
- A study demonstrated that derivatives of 3,5-di-tert-butylphenol exhibited significant antioxidant activity in lipid peroxidation assays, indicating their potential use in food preservation and cosmetics .
- Another investigation into the compound's efficacy against oxidative stress in biological systems highlighted its protective role in cellular models exposed to reactive oxygen species (ROS) .
Biological Studies
The compound has shown promise in various biological applications, particularly in pharmacology and toxicology.
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antibacterial properties. For instance, derivatives have been tested against various bacterial strains with promising results, suggesting potential applications in developing new antibacterial agents .
- Cancer Research : Preliminary studies have suggested that the compound may influence cancer cell proliferation. Its structural analogs have been shown to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Material Science
In material science, the compound's antioxidant properties make it an attractive candidate for stabilizers in polymers and coatings.
- Polymer Stabilization : The incorporation of antioxidant compounds like this one into polymers can significantly enhance their thermal stability and longevity by preventing oxidative degradation during processing and use .
- Case Studies :
Summary Table of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Antioxidant Activity | Food preservation, cosmetics | Effective at scavenging free radicals |
| Biological Studies | Antimicrobial agents, cancer research | Induces apoptosis in cancer cells |
| Material Science | Polymer stabilization | Enhances thermal stability of polyolefins |
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 300679-53-2 .
- Molecular Formula : C32H48N2O2S2.
- Molecular Weight : 556.8657 g/mol .
- Structure: The compound features two 3,5-di-tert-butyl-4-hydroxyphenyl groups linked via a thioamide-functionalized ethyl spacer.
Comparison with Structurally Similar Compounds
However, structural parallels and differences can be inferred from related compounds in the dataset:
Table 1: Key Structural and Commercial Comparisons
Key Observations:
Functional Group Diversity: The target compound’s thioamide and phenolic hydroxyl groups distinguish it from simpler tert-butyl derivatives like N-Methyl-tert-butylamine (amine) and Methyl 4-tert-butylbenzoate (ester). These groups likely enhance its capacity for redox activity and metal chelation compared to the others .
Steric and Stability Effects: All three compounds incorporate tert-butyl groups, which improve steric protection and resistance to oxidation.
Commercial Availability :
- The target compound is priced competitively for small-scale research ($8–$11 per gram range), whereas N-Methyl-tert-butylamine and Methyl 4-tert-butylbenzoate are sold in larger volumes (5 mL, 25 g) at higher costs .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing this compound, given its complex thioamide and phenolic substituents?
- Answer : Begin with a stepwise synthesis approach, prioritizing the introduction of tert-butyl and hydroxyl groups via Friedel-Crafts alkylation and subsequent protection/deprotection strategies. Utilize computational reaction path searches (e.g., quantum chemical calculations) to identify energetically favorable intermediates and transition states . Cross-validate with experimental data, using high-performance liquid chromatography (HPLC) to monitor reaction progress and isolate intermediates.
Q. How should researchers characterize this compound’s structural integrity and purity?
- Answer : Employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) to resolve overlapping signals from tert-butyl and thioamide groups. Confirm molecular weight via high-resolution mass spectrometry (HRMS) and assess purity using differential scanning calorimetry (DSC) to detect melting point anomalies. Cross-reference with X-ray crystallography if single crystals are obtainable .
Q. What standardized assays are appropriate for evaluating its antioxidant activity?
- Answer : Use established radical scavenging assays (DPPH, ABTS) to quantify antioxidant capacity. For reproducibility, maintain consistent solvent systems (e.g., ethanol for DPPH) and calibrate spectrophotometric measurements against Trolox or ascorbic acid standards. Include positive controls and triplicate measurements to minimize variability .
Advanced Research Questions
Q. How can computational tools optimize reaction conditions for large-scale synthesis while minimizing steric hindrance from tert-butyl groups?
- Answer : Apply density functional theory (DFT) to model steric and electronic effects during key steps (e.g., thioamide coupling). Use machine learning (ML) algorithms to predict solvent effects and catalyst performance, integrating results with COMSOL Multiphysics simulations for reactor design . Implement feedback loops where experimental data refine computational parameters iteratively .
Q. What strategies resolve contradictory spectral data arising from dynamic intramolecular interactions (e.g., hydrogen bonding in the solid vs. solution state)?
- Answer : Conduct variable-temperature NMR to probe conformational changes in solution. Compare with solid-state NMR or Raman spectroscopy to identify hydrogen-bonding networks. Augment with molecular dynamics (MD) simulations to model solvent-molecule interactions and validate hypotheses .
Q. How should degradation pathways be predicted and mitigated under accelerated stability-testing conditions?
- Answer : Design stress tests (thermal, photolytic, oxidative) with HPLC-MS to track degradation products. Use quantum mechanics/molecular mechanics (QM/MM) simulations to predict bond cleavage sites and propose stabilization strategies (e.g., encapsulation in cyclodextrins or inert atmosphere storage) .
Q. What reactor design considerations are critical for scaling up synthesis while maintaining yield and safety?
- Answer : Prioritize continuous-flow reactors to enhance heat/mass transfer and reduce hazardous intermediate accumulation. Optimize parameters (residence time, mixing efficiency) using process control algorithms. Reference subclass RDF2050112 (reaction fundamentals and reactor design) for guidelines on scaling heterogeneous reactions .
Data Analysis and Contradiction Resolution
Q. How to address discrepancies between computational predictions and experimental outcomes in reaction yields?
- Answer : Systematically vary parameters (catalyst loading, solvent polarity) to identify outliers. Use multivariate analysis (e.g., principal component analysis) to isolate influential variables. Reconcile discrepancies by revisiting computational models (e.g., solvation effects in DFT) and refining boundary conditions .
Q. What frameworks support robust statistical analysis of antioxidant assay data with high variability?
- Answer : Apply ANOVA to compare treatment groups and Tukey’s HSD for post hoc analysis. Use bootstrapping to estimate confidence intervals for IC₅₀ values. For mechanistic studies, integrate dose-response curves with molecular docking simulations to correlate antioxidant activity with substituent electronic profiles .
Experimental Design Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
